4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHFLZOELBXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4,7 Dichloro 5h Pyrrolo 3,2 D Pyrimidine and Its Analogues
Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Centers
The chlorine atoms attached to the pyrrolo[3,2-d]pyrimidine core are susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. This reactivity is a cornerstone for the derivatization of this scaffold, enabling the introduction of various functional groups and the construction of more complex molecules. The efficiency and regioselectivity of these substitutions are influenced by the electronic properties of the bicyclic system.
In analogues such as 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, the chlorine atoms at the C2 and C4 positions on the pyrimidine (B1678525) ring are activated for nucleophilic displacement. These positions are electrophilic due to the electron-withdrawing effect of the ring nitrogen atoms. Consequently, they readily react with a variety of nucleophiles, including amines, thiols, and alkoxides, to yield substituted pyrrolo[3,2-d]pyrimidines .
Studies on related heterocyclic systems indicate that the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position . This differential reactivity is attributed to the proximity and electronic influence of the adjacent nitrogen atoms within the pyrimidine ring, paving the way for selective substitutions.
The C7 position on the pyrrole (B145914) moiety of the pyrrolo[3,2-d]pyrimidine core exhibits distinct reactivity. Unlike the C4 position, which is part of the electron-poor pyrimidine ring, the C7 position is on the more electron-rich pyrrole ring. This position is susceptible to electrophilic substitution rather than direct nucleophilic attack.
A key reaction for functionalizing this site is halogenation. For instance, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can be selectively iodinated at the C7 position using N-iodosuccinimide (NIS) in anhydrous tetrahydrofuran (B95107) (THF) to produce 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine nih.govnih.gov. The introduction of an iodine atom at C7 not only creates a new functional handle for subsequent cross-coupling reactions but has also been shown to significantly enhance the antiproliferative activity of these compounds in cancer cell lines nih.gov.
Table 1: Electrophilic Iodination at the C7 Position
| Starting Material | Reagent | Solvent | Product | Yield | Reference |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | N-iodosuccinimide (NIS) | Anhydrous THF | 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | 85% | nih.gov |
The distinct electronic nature of the pyrimidine and pyrrole rings allows for selective functionalization of the 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold. A strategic approach involves leveraging the higher reactivity of the C4-chloro group towards SNAr reactions first. By controlling reaction conditions, a nucleophile can be introduced selectively at the C4 position while the C7-chloro remains intact.
Following the modification at C4, the C7 position can then be addressed. If a halogen is present at C7, it can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce aryl, alkynyl, or amino substituents. This stepwise strategy, exploiting the inherent differences in reactivity between the C4 and C7 positions, provides a powerful tool for creating a diverse library of disubstituted pyrrolo[3,2-d]pyrimidines with precise control over the substitution pattern.
Modifications at the Pyrrole Nitrogen (N5) of 5H-Pyrrolo[3,2-d]pyrimidines
The nitrogen atom at the N5 position of the pyrrole ring is another key site for chemical modification. The N-H proton is acidic and can be removed by a suitable base, generating a nucleophilic anion that can react with various electrophiles. This allows for the introduction of a wide array of substituents, which can modulate the compound's physicochemical properties and biological activity.
N-alkylation is a common modification at the N5 position. The reaction typically proceeds by treating the 5H-pyrrolo[3,2-d]pyrimidine with a base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen, followed by the addition of an alkylating agent. For example, 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine has been successfully alkylated with benzyl chloromethyl ether to yield the N5-substituted product in high yield nih.gov. The N5-methyl analogue, 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, is another example synthesized through this approach, and the methyl group is noted to enhance metabolic stability .
In addition to alkylation, arylation or sulfonylation can also be achieved. Reaction of the N5-anion with p-toluenesulfonyl chloride results in the corresponding N5-tosyl derivative, demonstrating the versatility of this position for forming N-C and N-S bonds nih.gov.
Table 2: Representative N5-Functionalization Reactions
| Substrate | Base | Electrophile | Product | Yield | Reference |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | NaH | Benzyl chloromethyl ether | 5-(Benzyloxymethyl)-2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | 90% | nih.gov |
| 2,4-dichloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine | NaH | p-Toluenesulfonyl chloride | 2,4-dichloro-7-iodo-5-(tosyl)-5H-pyrrolo[3,2-d]pyrimidine | 85% | nih.gov |
The nucleophilicity of the deprotonated N5 position allows for the introduction of a broad spectrum of chemical groups beyond simple alkyl and aryl substituents. This includes the installation of protecting groups, which are often necessary during multi-step syntheses. For instance, a tert-butyloxycarbonyl (Boc) group can be attached to the N5 nitrogen nih.gov. Such protecting groups can be crucial for temporarily masking the reactivity of the N-H bond while other parts of the molecule are being modified. The ability to introduce moieties like the benzyloxymethyl (BOM) group or the tosyl group further underscores the synthetic utility of the N5 position for creating complex derivatives with tailored properties nih.gov.
Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. On the this compound core, these reactions can be performed regioselectively, primarily targeting the more electrophilic C4 position. The choice of catalyst, ligands, base, and solvent system is critical in controlling the selectivity and achieving high yields of the desired mono- or di-substituted products.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. For dichlorinated heterocycles like this compound, this reaction often proceeds with high regioselectivity.
Research on analogous 2,4-dichloropyrimidine systems has shown that the C4 position is generally more reactive towards Suzuki-Miyaura coupling. This selectivity is attributed to the higher electrophilicity of the C4 position. Studies on 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, a structurally related scaffold, demonstrated that microwave-promoted Suzuki-Miyaura reactions allow for the regioselective substitution at the C4 position, followed by a second coupling at the C7 position under different conditions. nih.govnih.gov
For the Suzuki-Miyaura coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, various palladium catalysts were screened, with [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] proving to be the most effective, affording the product in high yield. mdpi.com Similar catalyst systems are often employed for the coupling of dichlorinated pyrrolopyrimidines.
Table 1: Exemplar Conditions for Suzuki-Miyaura Coupling on Related Dichloro-Heterocycles
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|---|
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80 °C, 24 h | 2-chloro-4-phenylpyrimidine | Good |
| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | Microwave | 7-chloro-4-(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | High |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2 h | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. This reaction is instrumental in synthesizing arylamines from precursors like this compound. The regioselectivity of the amination is a key consideration, with the C4 position typically being more susceptible to nucleophilic attack.
In a study on the amination of 6-aryl-2,4-dichloropyrimidine, a highly regioselective reaction favoring substitution at the C4 position was developed. acs.org The palladium-catalyzed reactions with aliphatic secondary amines using lithium bis(trimethylsilyl)amide (LiHMDS) as the base provided excellent selectivity (>30:1 for the C4 isomer). acs.org For anilines, the reaction proceeded with high selectivity for the C4 position even without a catalyst under forcing conditions, though the palladium-catalyzed protocol offered milder conditions and higher yields. acs.org
A domino reaction sequence involving a Sonogashira coupling followed by a Buchwald-Hartwig C-N coupling/hydroamination has been utilized to synthesize pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and various anilines. beilstein-journals.orgbeilstein-journals.org The optimized conditions for the C-N coupling step involved Pd(OAc)₂ as the catalyst, DPEphos as the ligand, and K₃PO₄ as the base in DMA at 100 °C. beilstein-journals.org
Table 2: Conditions for Buchwald-Hartwig Amination on Related Dichloro-Heterocycles
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Product | Selectivity (C4:C2) | Yield |
|---|---|---|---|---|---|---|---|---|
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd(OAc)₂/dppb | LiHMDS | THF | -20 °C to 0 °C, 1 h | 4-Amino-6-aryl-2-chloropyrimidine | >30:1 | High |
| Alkynylated Uracil Analogue | Anilines | Pd(OAc)₂/DPEphos | K₃PO₄ | DMA | 100 °C, 15 h | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | N/A | Moderate to Good |
Sonogashira Coupling Reactions
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is employed to introduce alkynyl moieties onto the pyrrolopyrimidine scaffold, which can serve as handles for further synthetic transformations.
Similar to other cross-coupling reactions on this type of scaffold, the Sonogashira coupling is expected to show regioselectivity for the C4 position. In the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, a Sonogashira reaction was the initial step to couple various aryl acetylenes with 5-bromo-6-chloro-1,3-dimethyluracil. beilstein-journals.orgbeilstein-journals.org The reaction was carried out using Pd(PPh₃)₂Cl₂ as the palladium catalyst and CuI as the co-catalyst in the presence of triethylamine. beilstein-journals.org
General conditions for Sonogashira cross-coupling often involve a palladium source like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base like triethylamine in a solvent such as THF or toluene. rsc.orgnih.gov The reaction is typically conducted under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Table 3: General Conditions for Sonogashira Coupling on Halogenated Heterocycles
| Substrate | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|---|---|
| 5-Bromo-6-chloro-1,3-dimethyluracil | Aryl acetylenes | Pd(PPh₃)₂Cl₂ | CuI | NEt₃ | DMSO | 25 °C, 6 h | 6-Alkynyl-5-bromo-1,3-dimethyluracil | Good to Quantitative |
| 4,6-dichloro-2-pyrone | Terminal acetylenes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 25 °C, 21 h | 4-Chloro-6-alkynyl-2-pyrone | Variable |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4,7 Dichloro 5h Pyrrolo 3,2 D Pyrimidine Analogues
Elucidation of Key Structural Elements for Biological Activity
The biological activity of the pyrrolo[3,2-d]pyrimidine scaffold is highly dependent on the nature and position of its substituents. Extensive research has delineated the roles of various structural components in dictating the efficacy and selectivity of these compounds. Much of the developmental focus has been on modifying the pyrimidine (B1678525) ring, where C2 and C4 substituents often govern enzymatic recognition. researchgate.net
The halogenation pattern, particularly at the C7 position of the pyrrole (B145914) ring, is a critical determinant of antiproliferative potency. nih.govnih.gov Initial screenings identified 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine as having low micromolar antiproliferative activity. nih.govcncb.ac.cn Subsequent studies demonstrated that the introduction of an iodine atom at the C7 position significantly boosts this activity, lowering the half-maximal inhibitory concentration (IC50) into the sub-micromolar range. nih.govnih.gov
For instance, the C7-iodinated analogue (Compound 2) showed a 5- to 20-fold increase in antiproliferative activity against various tumor cell lines compared to its non-iodinated parent compound (Compound 1). nih.gov This enhancement in cytotoxicity suggests that a halogen at the C7 position is crucial for potent biological effects. nih.govcncb.ac.cn This finding was further corroborated by comparing a bis-O-benzylated pyrrolo[3,2-d]pyrimidine with its C7-iodinated version, where the latter again showed increased antiproliferative effects. nih.gov Interestingly, the mechanism of cytotoxicity also appears to be influenced by C7 halogenation. While the 2,4-dichloro compound induced cell cycle arrest at the G2/M phase with minimal apoptosis, the C7-iodo analogue prompted robust apoptosis along with G2/M arrest in triple-negative breast cancer cells. nih.govnih.gov
| Compound | Substituents | L1210 (Leukemia) | CEM (Leukemia) | HeLa (Cervical) | MDA-MB-231 (Breast) |
|---|---|---|---|---|---|
| 1 (2,4-dichloro) | R1, R2 = Cl; R3 = H | 6.0 ± 0.9 | 19 ± 3 | 19 ± 3 | 3.5 ± 0.2 |
| 2 (2,4-dichloro-7-iodo) | R1, R2 = Cl; R3 = I | 0.32 ± 0.05 | 0.92 ± 0.04 | 1.5 ± 0.1 | 0.59 ± 0.02 |
Substitutions at the N5 position of the pyrrole ring offer a strategic avenue for fine-tuning the pharmacological profile of pyrrolo[3,2-d]pyrimidine analogues, particularly in modulating activity and toxicity. nih.govnih.gov While the core halogenated scaffold provides potency, it can also be associated with toxicity. N5-substitution has been explored as a prodrug strategy to improve the therapeutic index. nih.gov
Research indicates that adding substituents to the pyrrole moiety can retain or even increase activity while decreasing toxicity. nih.gov For example, the addition of a toluenesulfonyl group at the N5 position of a C7-iodinated compound resulted in a four-fold increase in the maximum tolerated dose (MTD) in mice, from 10 mg/kg to 40 mg/kg, while preserving submicromolar activity against tested cancer cell lines. nih.gov This suggests that bulky groups at N5 can sterically hinder interactions that lead to toxicity without compromising the antiproliferative action, which is believed to be mediated by the C4 and C7 positions. nih.gov These N5-substituted compounds are often rapidly metabolized in plasma back to the active, unsubstituted parent compound, indicating their role as prodrugs. nih.gov This approach allows for the "tunable" development of these agents, balancing efficacy with an improved safety profile. nih.govnih.gov
| Compound | N5-Substituent | Activity (EC50 in µM, Avg.) | Max Tolerated Dose (MTD) in mg/kg | Plasma Half-life (t1/2) |
|---|---|---|---|---|
| 6 (Parent) | -H | ~1.0 - 19 | 5 | Not Determined |
| 7 (Parent) | -H | ~0.83 - 7.3 | 10 | 30.7 min |
| 9 (N5-substituted) | -toluenesulfonyl | Comparable to 7 | 40 | 32.7 min |
The substituents at the C2 and C4 positions of the pyrimidine ring are pivotal for modulating interactions with biological targets. researchgate.net Much of the historical development of pyrrolo[3,2-d]pyrimidines as antiproliferative agents has centered on modifications at these positions. researchgate.net
Replacing the 2,4-chloro moieties with O-benzyl groups, for instance, led to a significant loss of antiproliferative activity by a factor of 3 to 15. nih.gov This underscores the importance of the chloro groups for cytotoxicity. Further studies on related pyrrolopyrimidine scaffolds have shown that the nature of the substituent at C4 directly influences binding to target kinases. For example, in the pyrrolo[2,3-d]pyrimidine series, 4-anilino substitutions are crucial for potent inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.net Similarly, for pyrrolo[3,2-d]pyrimidines designed as antitubulin agents, the 4-amino group was identified as a key feature for activity. nih.gov The design of C2 substituents is also critical; studies have shown that incorporating groups like a methyl or an amino group at C2 can significantly impact potency and selectivity for various kinase targets. nih.govacs.org
Design Strategies for Optimizing Potency and Selectivity
Optimizing the potency and selectivity of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine analogues involves a multi-pronged approach that leverages the SAR insights discussed above. Key strategies include:
Scaffold Hopping and Isomeric Comparison: Comparing regioisomers, such as pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, has been a fruitful strategy. Studies have shown that pyrrolo[3,2-d]pyrimidine analogues can be more potent as antitubulin agents than their corresponding pyrrolo[2,3-d]pyrimidine regioisomers. nih.gov This highlights that subtle changes in the core heterocycle can lead to significant gains in activity.
Bioisosteric Replacement: The replacement of key functional groups with bioisosteres is a common tactic. For example, exploring different halogens at C7 (e.g., bromine vs. iodine) can fine-tune potency and pharmacokinetic properties. nih.gov
Prodrug Approach: As detailed in section 4.1.2, the introduction of metabolically labile groups at the N5 position serves as an effective prodrug strategy. nih.gov This approach can mitigate toxicity issues associated with highly potent halogenated compounds, thereby widening the therapeutic window. nih.gov
Structure-Based Design and Fragment Combination: For kinase inhibitors, design strategies often involve making additional hydrogen bonds with hinge region residues of the target protein. acs.org Optimization can proceed by combining active fragments from different inhibitor series to create novel compounds with enhanced potency and selectivity. researchgate.net For example, linking the pyrrolopyrimidine core to other pharmacophoric elements like diarylureas has been used to generate potent multi-targeted kinase inhibitors. researchgate.net
Conformational Landscape and Pharmacophore Modeling for Pyrrolo[3,2-d]pyrimidines
Understanding the three-dimensional structure and electronic properties of pyrrolo[3,2-d]pyrimidine derivatives is essential for rational drug design. Pharmacophore modeling and conformational analysis are key computational tools used to achieve this.
A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For the broader class of pyrrolopyrimidines, molecular docking studies have been instrumental in elucidating binding modes within target enzymes like kinases. nih.govnih.gov These studies help rationalize the observed SAR, such as why certain substitutions enhance potency. For example, docking can reveal that a specific substituent forms a favorable hydrophobic contact or a key hydrogen bond with an amino acid residue in the active site. acs.orgnih.gov
Molecular dynamics simulations provide further insight into the conformational landscape, revealing how the inhibitor and protein adapt to each other upon binding. nih.gov Such simulations can highlight the stability of specific interactions and the role of conformational flexibility in inhibitor binding. For pyrrolopyrimidine inhibitors, these studies can identify key residues responsible for strong interactions and explain differences in inhibitory capacity among closely related analogues. nih.gov This detailed understanding of the conformational preferences and key interaction points is invaluable for designing next-generation inhibitors with improved potency and selectivity. nih.gov
Biological Activity and Mechanistic Investigations of Pyrrolo 3,2 D Pyrimidine Derivatives
Anticancer Applications and Antiproliferative Mechanisms
Derivatives of pyrrolo[3,2-d]pyrimidine are recognized for their potential as antiproliferative agents against a variety of cancer cell lines. nih.govnih.gov The core structure serves as a versatile template for chemical modifications, allowing for the fine-tuning of their biological activity. researchgate.net Research has focused on substitutions at various positions of the pyrimidine (B1678525) and pyrrole (B145914) rings to enhance potency and selectivity. researchgate.net Halogenated versions of these compounds, for instance, have demonstrated significant cytotoxic activity, with some derivatives showing efficacy in the sub-micromolar range. nih.govnih.gov The introduction of an iodine atom at the C7 position, in particular, has been shown to substantially increase antiproliferative potency. nih.gov
Certain halogenated pyrrolo[3,2-d]pyrimidine derivatives have been identified to exert their anticancer effects through a DNA-damaging mechanism of action. nih.gov Studies on N-substituted halogenated analogues indicate that while these compounds can be designed to have reduced toxicity, they retain a mechanism that involves damage to DNA. nih.gov The metabolic profile of these compounds is also a key area of investigation, with studies showing that N5-substituted prodrugs can be rapidly metabolized to their active, unsubstituted parent compounds, which then carry out their cytotoxic function. nih.gov
A prominent antiproliferative mechanism of pyrrolo[3,2-d]pyrimidine derivatives is the induction of cell cycle arrest, particularly at the G2/M checkpoint. nih.govnih.gov For example, studies on 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine revealed that it causes cells to accumulate in the G2/M phase of the cell cycle, with minimal evidence of inducing apoptotic cell death. nih.gov
Interestingly, the specific pattern of substitution on the pyrrolo[3,2-d]pyrimidine core can alter the cytotoxic mechanism. When the aforementioned 2,4-dichloro compound was further modified with an iodine atom at the C7 position, it not only retained its ability to induce G2/M arrest but also robustly triggered apoptosis. nih.govnih.gov This highlights how specific structural modifications can introduce additional or different mechanisms of cell death. This phenomenon has also been observed in the closely related thieno[3,2-d]pyrimidine (B1254671) series, where the presence or absence of a halogen at C7 dictates whether the compound induces G2/M arrest or a different, cell cycle-independent death mechanism. nih.gov
A primary focus of research into pyrrolo[3,2-d]pyrimidine derivatives has been their role as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets.
The pyrrolo[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of cancer cells. nih.govnih.gov Researchers have designed and synthesized numerous derivatives that show significant inhibitory activity against both wild-type and mutant forms of EGFR. nih.govnih.gov For instance, certain derivatives have been developed as dual inhibitors, targeting both EGFR and HER2. nih.govnih.gov One preclinical candidate demonstrated an IC₅₀ value of 2.5 nM against EGFR. nih.gov
Structural studies have provided insight into how these compounds bind to the kinase domain of EGFR. nih.gov It has been shown that pyrrolo[3,2-d]pyrimidine compounds can bind to the inactive conformation of EGFR, similar to the mechanism of the approved drug lapatinib. nih.gov Some research has focused on developing irreversible inhibitors that form a covalent bond with specific cysteine residues in the EGFR active site, though this strategy alone was not always sufficient to guarantee potent inhibition for this particular scaffold. nih.gov Other work has led to the discovery of novel reversible inhibitors with activity against drug-resistant EGFR mutants. nih.gov
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Preclinical Candidate 51m | EGFR | 2.5 | nih.gov |
| Compound 2cb (Tosylate salt of 2c) | EGFR | 11 | nih.gov |
In addition to targeting EGFR, pyrrolo[3,2-d]pyrimidine derivatives have been engineered as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), another critical member of the ErbB family of receptor tyrosine kinases. nih.govnih.gov The development of dual HER2/EGFR inhibitors is a key strategy in cancer therapy. One research effort led to a preclinical candidate (51m) that exhibited an IC₅₀ of 0.98 nM against HER2 and also showed potent inhibition of tumor cell growth in HER2-overexpressing cell lines (GI₅₀ of 2.0 nM in BT-474 cells). nih.gov Another study identified a tosylate salt derivative (2cb) with an IC₅₀ of 11 nM for HER2, which also demonstrated significant in vivo antitumor efficacy in xenograft models. nih.gov
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Preclinical Candidate 51m | HER2 | 0.98 | nih.gov |
| Compound 2cb (Tosylate salt of 2c) | HER2 | 11 | nih.gov |
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in tumor invasion and metastasis. nih.gov While much of the FAK inhibitor research has centered on the pyrrolo[2,3-d]pyrimidine scaffold, a regioisomer of the title compound, the findings are relevant to the broader class of pyrrolopyrimidines. nih.govdoi.orgnih.gov A series of inhibitors based on this related scaffold were designed and synthesized, leading to the discovery of compounds with potent FAK inhibition. nih.govnih.gov One compound, 10b (HMC-18NH), demonstrated an IC₅₀ of 9.9 nM against FAK and showed significant cytotoxic effects against a panel of cancer cell lines. nih.gov Another study on 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives also yielded potent FAK inhibitors, with one compound showing significant tumor growth inhibition in a xenograft model. nih.gov
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 10b (HMC-18NH) | FAK | 9.9 | nih.gov |
| Compound 18h | FAK | 19.1 | doi.org |
Kinase Inhibition Profiles
Janus Kinase (JAK) Inhibition
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine signaling. While the isomeric pyrrolo[2,3-d]pyrimidine scaffold has been extensively developed into potent JAK inhibitors, specific research detailing the inhibitory activity of pyrrolo[3,2-d]pyrimidine derivatives against JAK enzymes is not widely available in the current scientific literature.
Threonine Tyrosine Kinase (TTK) Inhibition
Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint. There is a lack of specific data in published research focusing on the inhibition of TTK by compounds containing the pyrrolo[3,2-d]pyrimidine core.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle. Despite the importance of CDK2 as a therapeutic target, specific studies and inhibitory data for pyrrolo[3,2-d]pyrimidine derivatives against CDK2 are not readily found in the available scientific literature. Research has more prominently featured the related pyrrolo[2,3-d]pyrimidine scaffold for this target.
3-Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition
3-Phosphoinositide-Dependent Kinase 1 (PDK1) is a master kinase in the PI3K signaling pathway. A review of the scientific literature indicates that while various heterocyclic compounds have been explored as PDK1 inhibitors, specific investigations into the efficacy of pyrrolo[3,2-d]pyrimidine derivatives for PDK1 inhibition are not prominently documented.
Inhibition of Purine (B94841) Nucleoside Phosphorylase (PNP)
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been identified as a novel class of inhibitors for Purine Nucleoside Phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases.
In the pursuit of potent PNP inhibitors, a series of pyrrolo[3,2-d]pyrimidines were synthesized and evaluated. One of the most promising compounds from this series is 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one, also known as CI-972. This compound was identified as a potent, competitive, and reversible inhibitor of human PNP. nih.gov It demonstrated a significant inhibitory constant (Ki) and was found to be selectively cytotoxic to T-cell lymphoblasts (MOLT-4) while being non-toxic to B-cell lymphoblasts (MGL-8), highlighting its potential as a T-cell selective immunosuppressive agent. nih.govacs.org
| Compound Name | Target | Ki (µM) | IC50 (µM) | Cell Line |
| 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one (CI-972) | PNP | 0.83 | 3.0 | MOLT-4 (T-cell) |
Dihydrofolate Reductase (DHFR) Inhibition
The pyrrolo[3,2-d]pyrimidine core has been utilized to develop dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway necessary for DNA synthesis.
Researchers designed and synthesized a classical antifolate, N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid (Compound 4), based on the 2-amino-4-oxo-pyrrolo[3,2-d]pyrimidine scaffold. acs.orgnih.gov This compound emerged as a potent dual inhibitor, showing strong inhibition of both human TS and human DHFR. acs.orgnih.gov Its potency against human DHFR was found to be significantly greater than that of pemetrexed, a clinically used antifolate drug. acs.org
| Compound Name | Target | IC50 (nM) |
| N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid | human DHFR | 120 |
Other Relevant Kinase Targets (e.g., ALK, Src, Aurora Kinases, SYK, IKK)
Beyond the previously mentioned enzymes, the pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed to create potent inhibitors of key receptor tyrosine kinases involved in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth.
Specifically, a series of pyrrolo[3,2-d]pyrimidine derivatives were identified as potent and selective type II inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov These inhibitors bind to an inactive conformation of the kinase, providing a distinct mechanism from typical ATP-competitive inhibitors. mdpi.com
One notable derivative, referred to as compound 20d in studies, was found to be a potent inhibitor of both VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) kinases. nih.gov This compound effectively blocked the cellular phosphorylation stimulated by both VEGF and PDGF at nanomolar concentrations. nih.gov While the pyrrolo[3,2-d]pyrimidine scaffold has shown clear activity against KDR and PDGFR, specific inhibitory data for this scaffold against other kinases such as Anaplastic Lymphoma Kinase (ALK), Src, Aurora Kinases, Spleen Tyrosine Kinase (SYK), or I-kappa-B kinase (IKK) are not prominently featured in the scientific literature.
| Compound Name | Target | Cellular Phosphorylation IC50 (nM) |
| Compound 20d | VEGFR | 2.5 |
| Compound 20d | PDGFR | 3.6 |
Anti-infective Research (e.g., Antibacterial, Antifungal, Antiviral Activities)
The pyrrolo[3,2-d]pyrimidine scaffold, a class of compounds also known as 9-deazapurines, has garnered attention in medicinal chemistry due to its structural similarity to natural purine nucleobases. nih.gov This resemblance allows them to interact with biological targets, leading to a wide range of activities. While much of the focus on halogenated pyrrolo[3,2-d]pyrimidines has been in anticancer research, the broader family of pyrrolopyrimidines and related pyrimidine derivatives has been investigated for anti-infective properties. nih.govnih.gov
Antibacterial and Antifungal Activities: Research into the anti-infective properties of pyrrolopyrimidine derivatives is an emerging field. Natural pyrrolo-pyrimidines often exhibit antimicrobial (antibacterial and antifungal) properties. nih.gov Studies on various synthetic pyrimidine derivatives have demonstrated their potential as antibacterial and antifungal agents, providing a rationale for exploring the activity of halogenated analogs like 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine. nih.govthepharmajournal.com
For instance, studies on different classes of pyrimidine derivatives have shown activity against various phytopathogenic fungi. nih.gov Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives have shown excellent activity against Candida albicans and potent activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net One study highlighted that pyrrolo[2,3-d]pyrimidine derivatives 3b, 3c, and 7e were particularly effective against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which was superior to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net These findings suggest that the pyrrolopyrimidine core is a promising framework for developing new antibacterial and antifungal agents. researchgate.net
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) | Standard Drug (Fluconazole) MIC (mg/mL) |
|---|---|---|---|
| 3a-d | Candida albicans | 0.31-0.62 | 1.5 |
| 7a,e | Candida albicans | 0.31-0.62 | 1.5 |
| 11d | Candida albicans | 0.31-0.62 | 1.5 |
Antiviral Activities: The antiviral potential of substituted pyrrolopyrimidines has also been an area of active investigation. Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have demonstrated notable antiviral effects. For example, 4-amino-5-halogenated-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines were found to be active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov Specifically, the 4-amino-5-bromo and 4-amino-5-iodo derivatives produced a significant reduction in virus titer. nih.gov
More directly related to the 4,7-disubstituted pattern, a study on 7H-pyrrolo[2,3-d]pyrimidine analogs identified them as a new class of antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). mdpi.com This highlights the potential of the core structure, shared by this compound, in the design of novel antiviral therapies. mdpi.com While these compounds showed promise, they were noted to have relatively low therapeutic indices, indicating a need for further optimization. mdpi.com Another study investigating 4,7-disubstituted pyrimido[4,5-d]pyrimidines found that certain derivatives displayed selective efficacy against coronaviruses 229E and OC43. mdpi.com
| Compound Class | Virus | Key Findings | Reference |
|---|---|---|---|
| 4-Amino-5-halogenated pyrrolo[2,3-d]pyrimidines | Human Cytomegalovirus (HCMV), Herpes Simplex Virus-1 (HSV-1) | Active, with bromo and iodo derivatives being most potent. | nih.gov |
| 4,7-Disubstituted 7H-pyrrolo[2,3-d]pyrimidines | Zika Virus (ZIKV), Dengue Virus (DENV) | Identified as a new class of inhibitors against flaviviruses. | mdpi.com |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Coronaviruses 229E & OC43 | Showed selective antiviral efficacy. | mdpi.com |
Prodrug Design and Metabolic Considerations for Halogenated Pyrrolo[3,2-d]pyrimidines
A significant challenge in the development of halogenated pyrrolo[3,2-d]pyrimidines as therapeutic agents is their pharmacokinetic profile, particularly their rapid metabolism and associated toxicity. nih.govnih.gov The parent compound, this compound, exhibits rapid clearance from plasma, limiting its systemic exposure and therapeutic window. nih.gov
To address these limitations, a prodrug approach has been investigated. This strategy involves modifying the parent molecule at a specific position to create a derivative that is inactive or less active but is converted to the active parent compound in the body. For halogenated pyrrolo[3,2-d]pyrimidines, research has focused on substitutions at the N5 position of the pyrrole ring. nih.gov
The primary goals of this prodrug strategy are twofold:
Decrease the rate of metabolism: By adding substituents at the N5 position, it is possible to sterically hinder metabolic enzymes from accessing the reactive C4 and C7 positions, where the chlorine atoms are located. nih.gov
Reduce toxicity: Rapid metabolism was hypothesized to be a cause of the observed toxicity. nih.govnih.gov By slowing the metabolic rate, the toxicity of the compounds could be significantly decreased. nih.gov
In one study, N5-alkyl substituted derivatives of a halogenated pyrrolo[3,2-d]pyrimidine were synthesized and evaluated. nih.gov These N-substituted compounds demonstrated comparable in vitro activity to the parent compound but with markedly reduced toxicity. nih.gov Pharmacokinetic studies in mouse models confirmed that these N5-substituted prodrugs were rapidly converted into the active, unsubstituted parent analogue. nih.govnih.gov For example, one active N5-substituted compound showed a plasma half-life of 32.7 minutes before converting to the parent compound. nih.gov
These findings indicate that N-substitution at the pyrrole moiety is a viable prodrug strategy. It allows for the development of halogenated pyrrolo[3,2-d]pyrimidines with "tunable" biological activity and a more favorable toxicity profile, making them more promising as lead compounds for further development. nih.gov
| Compound Type | Key Feature | Maximum Tolerated Dose (MTD) in mice | Metabolic Fate | Primary Advantage |
|---|---|---|---|---|
| Parent Halogenated Pyrrolo[3,2-d]pyrimidine | Unsubstituted at N5 | 5–10 mg/kg | Rapid metabolism and clearance. | Potent activity. |
| N5-Alkyl Substituted Prodrug | Substituent at N5 position | 40 mg/kg | Rapid conversion to the parent compound. | Significantly decreased toxicity. |
Computational Chemistry and Chemoinformatics in Pyrrolo 3,2 D Pyrimidine Research
Molecular Docking and Dynamics Simulations for Ligand-Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives, docking studies are instrumental in understanding how these ligands interact with the active sites of target proteins, such as various kinases.
Research on related pyrrolopyrimidine scaffolds has demonstrated their potential as inhibitors for multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR2). nih.gov For instance, docking studies of pyrrolo[2,3-d]pyrimidine derivatives into the ATP-binding pocket of CDK4/6 have revealed key binding interactions with amino acid residues like VAL-101, HIE-100, ASP-104, ILE-19, LYS-147, and GLU-99. figshare.com These interactions are crucial for the inhibitory activity of the compounds. Similarly, docking of pyrrolo[2,3-d]pyrimidine-imines into the discoidin domain receptor 2 (DDR2) active site has provided insights into their binding mode, paving the way for the development of more potent DDR-targeting drugs. mdpi.com
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, allowing researchers to assess the conformational changes and the persistence of key interactions. For example, MD simulations performed on novel pyrrolo[2,3-d]pyrimidine derivatives targeting CDK4/6 showed stable RMSD values, indicating that the identified compounds form stable complexes with the target protein, which is a prerequisite for sustained inhibitory action. figshare.com
| Target Protein | Interacting Residues | Computational Method | Key Finding | Reference |
| CDK4/6 | VAL-101, HIE-100, ASP-104, ILE-19 | Molecular Docking | Identification of key binding interactions for inhibitory activity. | figshare.com |
| DDR2 | Not specified | Molecular Docking | Understanding of binding interactions within the active site. | mdpi.com |
| KRASG12C | Not specified | Molecular Docking, MD Simulation | Identification of new inhibitors with greater stability and binding affinity compared to standard drugs. | researchgate.net |
| Multiple Kinases | EGFR, Her2, VEGFR2, CDK2 | Molecular Docking | Compound 5k showed similar binding interactions to sunitinib. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of newly designed compounds, guiding the selection of the most promising candidates for synthesis and testing.
For pyrrolo[2,3-d]pyrimidine derivatives, 3D-QSAR studies have been successfully applied to develop predictive models. figshare.com In one such study, atom-based and field-based 3D-QSAR models were generated for a series of pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents. The models yielded good statistical significance, with high squared correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their predictive power. figshare.com For example, the atom-based model had a q² of 0.7327 and an r² of 0.8939, while the field-based model had a q² of 0.8552 and an r² of 0.6255. figshare.com These models provide a three-dimensional picture of the structural features required for high biological activity, helping medicinal chemists to design more potent compounds.
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process can be either structure-based (relying on the 3D structure of the target) or ligand-based (relying on the structure of known active compounds).
Ligand-based approaches, such as pharmacophore modeling, are particularly useful when the 3D structure of the target is unknown. A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be active. For pyrrolo[2,3-d]pyrimidine derivatives, a pharmacophore hypothesis (HHHRR_1) was used to screen the ZINC database for new potential anticancer agents. figshare.com This screening identified several hits, such as ZINC91325512, which showed favorable binding interactions in subsequent docking studies. figshare.com
Virtual screening workflows often involve multiple steps, starting with high-throughput virtual screening (HTVS) to quickly evaluate millions of compounds, followed by more accurate standard-precision (SP) and extra-precision (XP) docking for the most promising hits. mdpi.com This hierarchical approach allows for the efficient identification of novel scaffolds and potent inhibitors from vast chemical libraries. researchgate.netmdpi.com
Scaffold Hopping as a Strategy for Novel Pyrrolo[3,2-d]pyrimidine Derivatives
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold. The goal is to identify new compounds with improved properties such as enhanced potency, better selectivity, or more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
In the context of pyrrolo[3,2-d]pyrimidines, scaffold hopping has been employed to discover novel inhibitors of various targets. For example, in a search for Notum inhibitors, the pyrrolopyrimidine scaffold of a known inhibitor was replaced with a furano[2,3-d]pyrimidine core. nih.gov This led to the identification of a new series of potent inhibitors. This strategy allows for the exploration of new chemical space while retaining the key binding interactions necessary for biological activity. An extensive scaffold-hopping exercise was also used to identify proteasome inhibitors, leading to a preclinical candidate with improved solubility. dundee.ac.uk
In Silico ADME/Tox Prediction and Optimization
In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. These computational models are used to assess the drug-likeness and potential liabilities of compounds early in the discovery process, helping to reduce the rate of attrition in later stages of development.
Various online tools and software are used to predict a wide range of properties. For pyrimidine (B1678525) and related heterocyclic derivatives, properties such as human intestinal absorption (HIA), Caco-2 cell permeability (a model for intestinal absorption), blood-brain barrier (BBB) penetration, and inhibition of cytochrome P450 (CYP) enzymes are commonly evaluated. ajpamc.commdpi.com For instance, studies on pyrazolo[1,5-a]pyrimidines showed that most compounds were predicted to have good HIA and moderate Caco-2 permeability. mdpi.com
Toxicity predictions include assessments for mutagenicity (Ames test), carcinogenicity, and inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity. mdpi.comnih.gov The integration of these predictions helps in optimizing lead compounds to have a balanced profile of potency, safety, and pharmacokinetics. afjbs.com
| Predicted Property | Pyrrolo[2,3-d]pyrimidine Derivatives | Pyrazolo[1,5-a]pyrimidine Derivatives | Significance | Reference(s) |
| Human Intestinal Absorption (HIA) | Favorable predictions | Good (>70%) | Predicts oral bioavailability | mdpi.com |
| Caco-2 Permeability | Favorable predictions | Moderate | Predicts absorption across the gut wall | mdpi.com |
| CYP Inhibition | Predicted to inhibit some isoforms | Predicted to inhibit some CYP isoforms | Potential for drug-drug interactions | mdpi.comnih.gov |
| hERG Inhibition | Favorable (low risk) | Medium risk predicted | Assesses risk of cardiotoxicity | mdpi.comnih.gov |
| Ames Mutagenicity | Favorable (negative) | Negative | Predicts potential for causing DNA mutations | nih.gov |
| Carcinogenicity | Favorable (negative) | Negative | Predicts potential to cause cancer | mdpi.com |
Future Directions and Emerging Research Opportunities for 4,7 Dichloro 5h Pyrrolo 3,2 D Pyrimidine
Development of Green Chemistry Approaches for Synthesis
Traditional synthetic routes for heterocyclic compounds often involve harsh reagents, hazardous solvents, and multiple steps, leading to significant chemical waste. The principles of green chemistry aim to mitigate these issues by designing more efficient and environmentally benign processes. For the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, emerging research points toward several promising green approaches.
One key area is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. nih.govmdpi.com For instance, the synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines has been efficiently achieved using microwave heating for key steps, such as the initial SNAr substitution, with reactions completing in minutes rather than hours. nih.gov Another advanced method involves domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. A recently developed methodology for synthesizing pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones utilizes a palladium-catalyzed domino C-N coupling/hydroamination reaction, offering a streamlined path to complex derivatives. beilstein-journals.orgnih.gov
Furthermore, the replacement of traditional organic solvents with water is a significant goal in green chemistry. Studies on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that hydrochloric acid-promoted amination reactions can be performed more rapidly in water than in organic solvents like DMF or various alcohols, minimizing the need for volatile organic compounds (VOCs). nih.gov These methodologies, proven effective for analogous structures, represent a clear future direction for the cleaner, more efficient, and scalable production of 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives.
Table 1: Comparison of Conventional and Green Synthesis Approaches for Pyrrolopyrimidine Derivatives
Exploration of Novel Derivatization Points and Combinatorial Libraries
The therapeutic potential of the pyrrolo[3,2-d]pyrimidine scaffold is unlocked through strategic chemical modifications. The this compound core offers multiple points for derivatization, primarily at the C2, C4, and N5 positions, in addition to the existing C7 chloro-substituent. Future research will focus on systematically exploring these positions to generate large combinatorial libraries of novel compounds for high-throughput screening.
The development of robust synthetic routes allows for the creation of diverse libraries. An efficient solution-phase synthesis has been developed to produce 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines, enabling variations at multiple points through SNAr substitution, cross-coupling, and N-alkylation reactions. nih.gov This approach facilitates the rapid generation of analogues with diverse functional groups. By combining different substituents at these key positions, researchers can fine-tune the steric and electronic properties of the molecules to optimize their interaction with biological targets. The creation of such focused libraries is a crucial step in discovering new lead compounds and understanding structure-activity relationships (SAR). nih.gov
Table 2: Key Derivatization Points on the Pyrrolo[3,2-d]pyrimidine Scaffold
| Position | Type of Modification | Observed Impact on Activity | Reference |
|---|---|---|---|
| N5 (Pyrrole Ring) | Alkylation, Sulfonylation | Substitution can reduce cytotoxicity while maintaining antiproliferative effects. | nih.gov |
| C7 (Pyrrole Ring) | Halogenation (e.g., Iodination) | Introduction of iodine significantly enhances antiproliferative activity. | nih.govnih.gov |
| C4 (Pyrimidine Ring) | Amination, O-benzylation | Replacement of chloro with O-benzyl groups can decrease activity, but this can be compensated by other substitutions. | nih.gov |
| C2 (Pyrimidine Ring) | Substitution | Modifications at C2 and C4 often modulate enzymatic recognition. | nih.gov |
Identification of New Biological Targets and Therapeutic Modalities
Derivatives of pyrrolopyrimidines have been investigated for a wide range of therapeutic applications, most notably as kinase inhibitors in oncology. nih.govnih.gov Future research will aim to identify novel biological targets for this compound derivatives, expanding their potential use into new disease areas.
A significant body of work has focused on the isomeric pyrrolo[2,3-d]pyrimidine scaffold, whose derivatives have shown potent inhibitory activity against a host of kinases, including p21-activated kinase 4 (PAK4), EGFR, Her2, VEGFR2, and CDK2. nih.govnih.gov These findings strongly suggest that derivatives of this compound could also be potent kinase inhibitors. Furthermore, pyrrolo[3,2-d]pyrimidine analogues have been identified as water-soluble antitubulin agents that bind to the colchicine (B1669291) site, demonstrating submicromolar potency against cancer cell proliferation. nih.gov
Beyond kinase inhibition, emerging research points to other promising therapeutic modalities. For instance, novel pyrrolo[3,2-d]pyrimidine antifolates have been developed that target one-carbon metabolism by inhibiting enzymes like serine hydroxymethyltransferase (SHMT) in both the mitochondria and cytosol, showing broad-spectrum antitumor efficacy. researchgate.net The structural similarity of the pyrrolopyrimidine core to purines also makes it a candidate for inhibiting enzymes involved in nucleoside metabolism, such as purine (B94841) nucleoside phosphorylase (PNP). nih.gov Given the wide array of biological activities associated with this heterocyclic system, future screening of derivatives against diverse target classes, including proteases, metabolic enzymes, and epigenetic targets, is a promising avenue of investigation. nih.gov
Table 3: Investigated Biological Targets for Pyrrolopyrimidine Derivatives
| Target Class | Specific Target(s) | Therapeutic Area | Scaffold | Reference |
|---|---|---|---|---|
| Protein Kinases | EGFR, Her2, VEGFR2, CDK2 | Oncology | Pyrrolo[2,3-d]pyrimidine | nih.gov |
| Protein Kinases | p21-activated kinase 4 (PAK4) | Oncology | Pyrrolo[2,3-d]pyrimidine | nih.gov |
| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Oncology | Pyrrolo[3,2-d]pyrimidine | nih.gov |
| Metabolic Enzymes | Serine Hydroxymethyltransferase (SHMT1/2) | Oncology | Pyrrolo[3,2-d]pyrimidine | researchgate.net |
| Metabolic Enzymes | Purine Nucleoside Phosphorylase (PNP) | Immunology/Oncology | Pyrrolo[3,2-d]pyrimidine | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The discovery and optimization of new drugs is a lengthy and expensive process that can be significantly accelerated by computational methods. springernature.com The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug design, and these technologies represent a major opportunity for the exploration of this compound derivatives. mdpi.com
Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are already being used to understand how pyrrolopyrimidine derivatives bind to their targets and to predict the activity of new compounds. nih.govmdpi.com For example, molecular dynamics simulations have been used to investigate the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against PAK4, revealing key interactions within the binding site. nih.gov
Q & A
Q. What are the established synthetic routes for 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor functionalization and cyclization. For example:
- Step 1: Preparation of intermediates via coupling reactions (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate synthesis using bromo-1,1-dimethoxyethane) .
- Step 2: Cyclization to form the pyrrolo-pyrimidine core, followed by chlorination using reagents like POCl₃ or PCl₅ to introduce chlorine at positions 4 and 7 .
- Optimization: Adjusting temperature (e.g., reflux vs. microwave-assisted heating) and solvent polarity (DMF, THF) improves yield. For regioselective chlorination, stoichiometric control and catalyst selection (e.g., N-methylmorpholine) are critical .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for pyrrole/pyrimidine protons) and chlorine-induced deshielding. Carbon signals for C-Cl appear at ~125–135 ppm .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 215.0 for C₆H₃Cl₂N₃) confirm molecular weight. Fragmentation patterns distinguish positional isomers .
- X-ray Crystallography: Resolves regiochemistry (e.g., Cl positions) and crystal packing .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the pyrrolo[3,2-d]pyrimidine scaffold?
Methodological Answer:
- Electrophilic Substitution: Use directing groups (e.g., SEM-protected amines) to bias reactivity at specific positions. For example, SEM protection at N5 directs chlorination to C4 and C7 .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids introduces aryl/alkyl groups at C5 or C6. Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C, 12h) achieves >80% yield .
- Microwave-Assisted Synthesis: Accelerates reactions (e.g., 30 min vs. 6h) and improves selectivity by minimizing side reactions .
Q. How can computational modeling predict the biological targets of this compound derivatives?
Methodological Answer:
- Molecular Docking: Tools like AutoDock or Schrödinger predict binding affinities to kinases (e.g., EGFR, VEGFR2). The compound’s chlorine atoms form halogen bonds with kinase active sites (e.g., EGFR’s ATP-binding pocket) .
- QSAR Models: Correlate substituent effects (e.g., Cl vs. Br at C7) with inhibitory activity. Hammett constants (σ⁺) for electron-withdrawing groups enhance kinase inhibition .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to validate binding modes .
Case Study:
A derivative with a 4-methoxyphenyl group at C5 showed 10-fold higher EGFR inhibition (IC₅₀ = 6.6 μM) than the parent compound due to improved hydrophobic interactions .
Q. What methodologies assess the compound’s role in multi-target drug discovery (e.g., kinase inhibition and metal chelation)?
Methodological Answer:
- Kinase Assays: Use ADP-Glo™ or radioactive [γ-³²P]ATP assays to measure inhibition of EGFR, CDK2, etc. IC₅₀ values are determined via dose-response curves .
- Metal Chelation Studies: UV-Vis spectroscopy (562 nm) with Fe(II)/Cu(II) salts quantifies chelation capacity. Derivatives with pyridyl substituents show 22–37% Fe(II) chelation, relevant for targeting oxidative stress in cancer .
- Cellular Assays: MTT or apoptosis assays (Annexin V/PI staining) validate anti-proliferative effects in HeLa or MCF-7 cell lines .
Q. How are SAR studies designed for pyrrolo[3,2-d]pyrimidine derivatives in antiviral research?
Methodological Answer:
- Scaffold Diversification: Introduce substituents (e.g., morpholine, piperazine) at C4/C7 to modulate solubility and TLR7/8 agonist activity .
- In Silico Screening: Virtual libraries (>500 analogs) prioritize candidates with predicted LogP <3 and polar surface area >60 Ų for blood-brain barrier penetration .
- Biological Testing: Plaque reduction assays (e.g., against HSV-1) and cytokine profiling (ELISA for IFN-α) confirm antiviral and immunomodulatory effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
